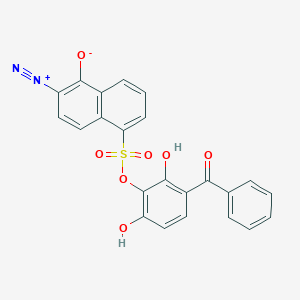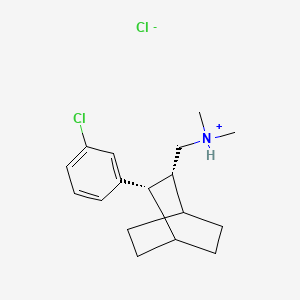
cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride: is a complex organic compound featuring a bicyclo[222]octane core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride typically involves multiple steps. One common approach is the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclo[2.2.2]octane core, and subsequent functionalization steps introduce the m-chlorophenyl and dimethylaminomethyl groups .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Mitindomide: A bicyclo[2.2.2]octene analogue that inhibits topoisomerase II and promotes DNA-interstrand cross-linking.
Norbornene Amide Derivatives: Potent inhibitors of 11β-hydroxysteroid dehydrogenase type-I (HSD1).
Uniqueness
cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(222)octane hydrochloride is unique due to its specific substitution pattern and the presence of the m-chlorophenyl and dimethylaminomethyl groups
Propiedades
Número CAS |
62373-85-7 |
|---|---|
Fórmula molecular |
C17H25Cl2N |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
[(2R,3S)-3-(3-chlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24ClN.ClH/c1-19(2)11-16-12-6-8-13(9-7-12)17(16)14-4-3-5-15(18)10-14;/h3-5,10,12-13,16-17H,6-9,11H2,1-2H3;1H/t12?,13?,16-,17-;/m1./s1 |
Clave InChI |
BFFCLLYUCFWJSF-IIXQMZGWSA-N |
SMILES isomérico |
C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC(=CC=C3)Cl.[Cl-] |
SMILES canónico |
C[NH+](C)CC1C2CCC(C1C3=CC(=CC=C3)Cl)CC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


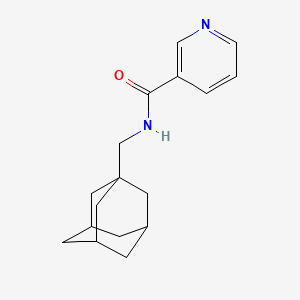
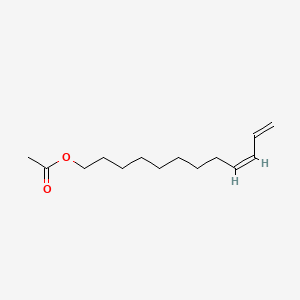
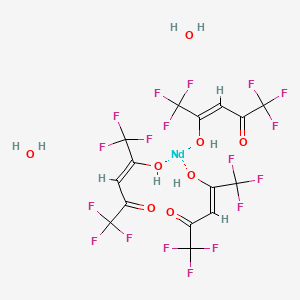
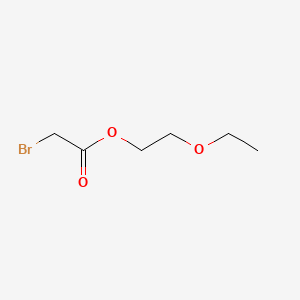
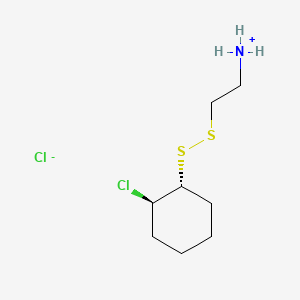
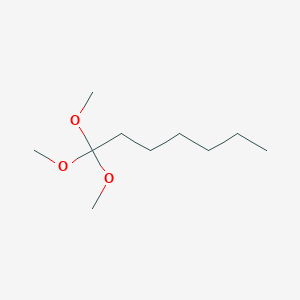
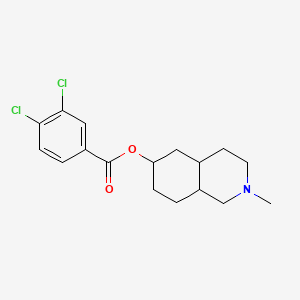
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
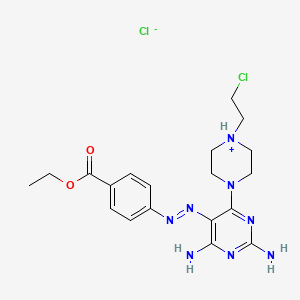
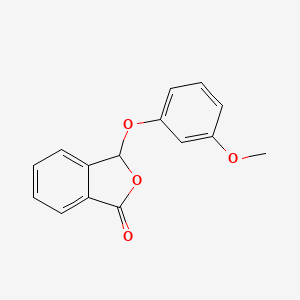
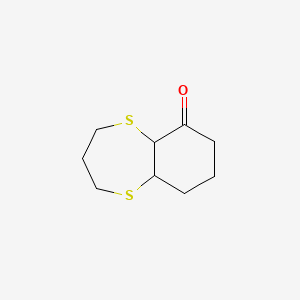
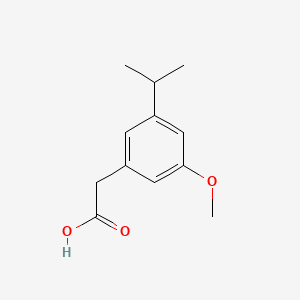
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
